molecular formula C12H12N2O3 B11878482 Ethyl 7,8-dihydro-6H-isoxazolo[5,4,3-de]quinoline-3-carboxylate CAS No. 82419-95-2

Ethyl 7,8-dihydro-6H-isoxazolo[5,4,3-de]quinoline-3-carboxylate

Katalognummer: B11878482
CAS-Nummer: 82419-95-2
Molekulargewicht: 232.23 g/mol
InChI-Schlüssel: MAGRQNTZWGCCNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 7,8-dihydro-6H-isoxazolo[5,4,3-de]quinoline-3-carboxylate (CAS: 82419-95-2) is a bicyclic heterocyclic compound featuring a fused isoxazole and quinoline system. Its molecular formula is C₁₂H₁₂N₂O₃, with a molecular weight of 232.23 g/mol and a polar surface area (PSA) of 65.2 Ų . Key identifiers include UNII: 96SD1F5PXR and NSC Number: 368736, indicating its inclusion in chemical libraries for biological screening .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

82419-95-2

Molekularformel

C12H12N2O3

Molekulargewicht

232.23 g/mol

IUPAC-Name

ethyl 3-oxa-2,7-diazatricyclo[6.3.1.04,12]dodeca-1,4(12),5,7-tetraene-5-carboxylate

InChI

InChI=1S/C12H12N2O3/c1-2-16-12(15)7-6-13-8-4-3-5-9-10(8)11(7)17-14-9/h6H,2-5H2,1H3

InChI-Schlüssel

MAGRQNTZWGCCNB-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CN=C2CCCC3=NOC1=C23

Herkunft des Produkts

United States

Vorbereitungsmethoden

Metal-Free Intramolecular Cycloaddition Using tert-Butyl Nitrite

A pivotal method for synthesizing isoxazole-fused tricyclic quinazoline/quinoline derivatives involves tert-butyl nitrite (TBN)-mediated intramolecular cycloaddition. As demonstrated by , 2-methyl-3-(prop-2-yn-1-yl)quinazolin-4(3H)-one undergoes sequential nitration and annulation in dimethyl sulfoxide (DMSO) at 80°C for 6 hours (Table 1). TBN serves dual roles as a radical initiator and N–O source, facilitating the formation of C–N, C–C, and C–O bonds in a one-pot process .

Table 1: Optimization of Reaction Conditions for Isoxazole Cyclization

ParameterOptimal ConditionYield (%)
SolventDMSO82
Temperature80°C82
Time6 hours82
Radical InitiatorTBN82

This method is adaptable to Ethyl 7,8-dihydro-6H-isoxazolo[5,4,3-de]quinoline-3-carboxylate by substituting the quinazolinone precursor with a suitably functionalized quinoline derivative. The propiolate ester group at position 3 enables ester retention during cyclization, while the alkyne sidechain participates in [3+2] cycloaddition with TBN-generated nitrile oxide intermediates .

Nucleophilic Addition-Lactonization Strategy

Alternative approaches employ bis(trimethylsilyl)ketene acetals reacting with activated N-triflyl isoxazoles to construct isoxazoline/isoxazolidine frameworks . For unsubstituted isoxazoles, nucleophilic addition yields carboxylic acids, which can be esterified to the target compound (Figure 1).

Figure 1: Proposed Mechanism for Isoxazoline Formation

  • Activation : N-Triflyl isoxazole reacts with bis(trimethylsilyl)ketene acetal.

  • Nucleophilic Attack : Ketene acetal adds to the electrophilic carbon of the isoxazole.

  • Lactonization : Intramolecular esterification forms the bicyclic lactone.

  • Esterification : Hydrolysis and ethyl esterification yield the final product .

This method’s regioselectivity depends on substituents: 5-methyl/phenyl groups favor lactonization, while unsubstituted isoxazoles yield carboxylic acids . Applying this to the target compound requires a pre-functionalized quinoline with an alkyne sidechain at position 3 to enable cyclization.

Multi-Step Synthesis via Quinoline Functionalization

While direct synthesis data for this compound are limited, analogous routes for ethyl quinoline-3-carboxylates provide foundational insights . A generalized pathway involves:

  • Quinoline Core Construction : Skraup or Doebner-Miller synthesis to form the quinoline backbone.

  • Alkyne Introduction : Sonogashira coupling or propargylation at position 3.

  • Isoxazole Cyclization : TBN-mediated intramolecular cycloaddition (as in Section 1).

  • Esterification : Reaction with ethyl chloroformate or ethanol under acidic conditions .

Table 2: Comparative Analysis of Preparation Methods

MethodKey StepTemperatureYield (%)Limitations
TBN Cycloaddition One-pot annulation80°C82Requires DMSO solvent
Lactonization Nucleophilic additionRT–60°C65–75Sensitive to substituents
Multi-Step Sequential functionalizationVaries50–70Lengthy purification

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 7,8-dihydro-6H-isoxazolo[5,4,3-de]quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are often carried out under controlled temperature and pressure conditions to ensure the desired product yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce various hydroquinoline compounds .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have demonstrated that derivatives of isoxazoloquinoline compounds exhibit notable antimicrobial properties. For instance, research highlighted the synthesis of various quinoline derivatives that showed significant antibacterial activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa .

CompoundActivity Against Mycobacterium smegmatisMIC (µg/ml)
6dYes6.25
7aYes12.5
9cYes25

These findings suggest that ethyl 7,8-dihydro-6H-isoxazolo[5,4,3-de]quinoline-3-carboxylate and its derivatives could serve as a basis for developing new antimicrobial agents.

Anticancer Research

The compound's structure allows for modifications that can enhance its efficacy against cancer cells. Studies have indicated that certain quinoline derivatives possess cytotoxic effects on various cancer cell lines, making them potential candidates for anticancer drug development . The ability to modify the isoxazole ring system may lead to compounds with improved selectivity and reduced side effects.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include cyclization and functional group transformations. Characterization methods such as NMR spectroscopy and X-ray crystallography are commonly employed to confirm the structure of synthesized compounds .

Study on Antimicrobial Efficacy

In a study published in RSC Advances, researchers synthesized a series of quinoline derivatives and tested their antimicrobial activity. The results indicated that modifications on the quinoline core significantly influenced the biological activity. Compounds with electron-withdrawing groups exhibited enhanced antibacterial properties .

Toxicity Assessment

An acute oral toxicity study conducted on synthesized derivatives revealed no significant behavioral changes at lower concentrations, indicating a favorable safety profile for further development . However, some compounds exhibited mortality at higher doses, underscoring the need for careful dosage considerations in future applications.

Wirkmechanismus

The mechanism of action of Ethyl 7,8-dihydro-6H-isoxazolo[5,4,3-de]quinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes structural and functional differences between Ethyl 7,8-dihydro-6H-isoxazolo[5,4,3-de]quinoline-3-carboxylate and analogous quinoline derivatives:

Compound Name CAS Number Molecular Formula Key Features Potential Applications References
This compound 82419-95-2 C₁₂H₁₂N₂O₃ Isoxazole-quinoline fusion; PSA = 65.2 Ų Research intermediate, antimicrobial studies
Ethyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate 61905-90-6 C₁₄H₁₇NO₃ Tetrahydroquinoline backbone; ketone at C5; methyl groups at C7 Antibacterial agent synthesis
Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate 106960-78-5 C₁₂H₁₃NO₃ Tetrahydroquinoline with C5 ketone Intermediate for fluoroquinolone analogs
Ethyl 6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate 1170812-59-5 C₁₃H₁₇NO₃ Hexahydroquinoline; methyl at C6; ketone at C2 Anticancer drug development
Ethyl 7,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate 800412-52-6 C₁₄H₁₅NO₅ Dihydroquinoline; methoxy groups at C7/C8; ketone at C2 Neuroprotective or antioxidant research

Structural and Functional Analysis

Core Backbone Variations: The target compound features a fused isoxazole-quinoline system, distinguishing it from tetrahydroquinoline (e.g., CAS 61905-90-6) or dihydroquinoline derivatives (e.g., CAS 800412-52-6). Compounds like Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate (CAS 106960-78-5) lack the isoxazole ring but retain the tetrahydroquinoline scaffold, which is common in fluoroquinolone antibiotics .

Substituent Effects: Ketone groups (e.g., at C5 or C2) in analogs like CAS 61905-90-6 and 800412-52-6 may increase hydrogen-bonding capacity, influencing solubility and receptor affinity .

Biological Relevance: Quinoline derivatives with tetrahydro or hexahydro backbones (e.g., CAS 1170812-59-5) are often explored for antitumor activity due to their ability to intercalate DNA or inhibit topoisomerases . The isoxazole ring in the target compound may confer unique bioactivity, as isoxazoles are known for antimicrobial and anti-inflammatory properties .

Synthetic Accessibility: The synthesis of related compounds often involves cyclocondensation (e.g., CAS 61905-90-6) or nucleophilic addition (e.g., CAS 106960-78-5), similar to methods described for 7,8-diaminoquinoline intermediates .

Biologische Aktivität

Ethyl 7,8-dihydro-6H-isoxazolo[5,4,3-de]quinoline-3-carboxylate (CAS 479077-33-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H12N2O3C_{12}H_{12}N_{2}O_{3} and features a unique isoxazole ring fused to a quinoline structure. This configuration is believed to contribute to its diverse biological activities.

PropertyValue
Molecular FormulaC12H12N2O3C_{12}H_{12}N_{2}O_{3}
Molecular Weight232.24 g/mol
CAS Number479077-33-3

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains.

Minimum Inhibitory Concentration (MIC)

The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli , with MIC values comparable to established antibiotics. For instance:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus12.5
Escherichia coli25

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have indicated that this compound possesses anticancer properties. Research conducted on various cancer cell lines demonstrated its ability to inhibit cell proliferation.

Case Study: Cancer Cell Lines

A study evaluated the cytotoxic effects of the compound on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer):

Cell LineIC50 (μM)
MCF-715
HeLa10

The IC50 values indicate that the compound effectively reduces cell viability in these cancer types, warranting further investigation into its mechanism of action .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary docking studies suggest that it may interact with specific targets involved in cell signaling pathways related to apoptosis and bacterial resistance .

Q & A

Q. What are the key synthetic strategies for preparing Ethyl 7,8-dihydro-6H-isoxazolo[5,4,3-de]quinoline-3-carboxylate and its structural analogs?

  • Methodological Answer : The synthesis of fused quinoline derivatives often involves cyclocondensation, multicomponent reactions, or catalytic ring-expansion strategies. For example, Rh(II)-catalyzed cyclopropanation-ring expansion reactions between indoles and halodiazoacetates (e.g., ethyl bromodiazoacetate) efficiently yield quinoline-3-carboxylates under mild conditions with reduced byproducts compared to thermal methods . Key steps include:
  • Catalyst selection : Rh₂(esp)₂ (1 mol%) enhances regioselectivity and yield.
  • Reaction optimization : Dropwise addition of ice-cooled reagents minimizes side reactions.
  • Purification : Silica gel chromatography with CH₂Cl₂/EtOAc eluent isolates pure products.
  • Data Table :
MethodCatalystYield (%)ByproductsReference
Rh(II)-catalyzedRh₂(esp)₂70–85Low
Thermal (non-catalytic)None40–50High

Q. How is the structural identity of this compound confirmed?

  • Methodological Answer : Structural confirmation relies on spectroscopic and analytical techniques:
  • ¹H/¹³C NMR : Detects rotameric equilibria (e.g., for compounds with amide substituents) and coupling constants to confirm regiochemistry .
  • Mass spectrometry (ESI-MS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray crystallography : Resolves intermolecular interactions (e.g., C–H⋯O/Cl hydrogen bonds) in crystal structures .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced antimicrobial activity?

  • Methodological Answer : SAR analysis for quinoline derivatives reveals critical substituent effects:
  • Position 6/7 modifications : Fluoro/chloro groups enhance Gram-negative bacterial targeting by increasing DNA gyrase binding .
  • N-substituents : Cyclopropyl or piperazinyl groups improve pharmacokinetics and reduce resistance .
  • Method :

Synthesize analogs via N-propargylation and click chemistry with azides .

Screen against bacterial/fungal strains (e.g., S. aureus, E. coli) using MIC assays .

  • Data Table :
DerivativeSubstituents (Position)MIC (μg/mL)Target PathogenReference
Compound 34 6-F, 7-piperazinyl0.5–2.0Gram-negative
Compound 3 Triazole substituent4.0–8.0C. albicans

Q. How can researchers address low yields in cyclopropanation-ring expansion reactions for quinoline synthesis?

  • Methodological Answer : Yield optimization requires:
  • Catalyst tuning : Rh(II) complexes improve carbenoid stability and reduce polymerization .
  • Base selection : Cs₂CO₃ (2.0 equiv) neutralizes HBr byproducts, enhancing reaction efficiency .
  • Temperature control : Room-temperature reactions minimize thermal degradation .
    Contradictions in yields (e.g., catalytic vs. thermal methods) are resolved via ¹H NMR analysis of crude mixtures to quantify unreacted indole and byproducts .

Q. What strategies resolve discrepancies in reported reaction pathways for isoxazoloquinoline formation?

  • Methodological Answer : Conflicting mechanisms (e.g., alkylation vs. ring expansion) are clarified via:
  • Isotopic labeling : Tracks carbenoid intermediates in Rh(II)-catalyzed pathways .
  • Computational modeling : DFT calculations assess thermodynamic feasibility of proposed intermediates .
  • Byproduct analysis : GC-MS identifies polymeric residues in thermal reactions .

Methodological Considerations

  • Experimental Design : Prioritize regioselective catalysts (e.g., Rh₂(esp)₂) and modular synthetic routes (e.g., click chemistry) for rapid analog generation .
  • Data Interpretation : Use NMR line-shape analysis to quantify rotamer ratios in dynamic systems and crystallography to validate stereochemistry .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.